2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

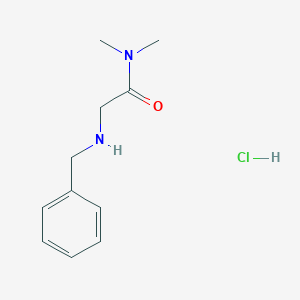

The systematic nomenclature of 2-(benzylamino)-N,N-dimethylacetamide hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The parent compound, 2-(benzylamino)-N,N-dimethylacetamide, bears the Chemical Abstracts Service registry number 111605-82-4, while its hydrochloride salt form is designated as 2377035-79-3. The IUPAC name systematically describes the structural features: the "2-(benzylamino)" portion indicates a benzyl group attached to an amino nitrogen at the second carbon position, while "N,N-dimethylacetamide" specifies the dimethyl-substituted amide functionality.

The molecular formula analysis reveals distinct compositions for the free base versus the hydrochloride salt forms. The parent compound 2-(benzylamino)-N,N-dimethylacetamide possesses the molecular formula C₁₁H₁₆N₂O with a molecular weight of 192.26 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₁H₁₇ClN₂O with an increased molecular weight of 228.72 grams per mole, reflecting the addition of hydrogen chloride. This transformation involves protonation of the secondary amine nitrogen, creating a cationic species balanced by the chloride anion.

The structural identifiers provide comprehensive molecular characterization through various computational descriptors. The InChI code for the hydrochloride salt is 1S/C11H16N2O.ClH/c1-13(2)11(14)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H, while the corresponding InChI Key is GXHKRLFHZLDJGL-UHFFFAOYSA-N. The SMILES notation CN(C)C(=O)CNCC1=CC=CC=C1.Cl provides a linear representation of the molecular structure, clearly delineating the connectivity pattern and the presence of the chloride ion.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₇ClN₂O |

| Molecular Weight (g/mol) | 192.26 | 228.72 |

| CAS Number | 111605-82-4 | 2377035-79-3 |

| InChI Key | FLQLXQKNQHVNDZ-UHFFFAOYSA-N | GXHKRLFHZLDJGL-UHFFFAOYSA-N |

Crystallographic Data and Conformational Isomerism

The crystallographic characterization of 2-(benzylamino)-N,N-dimethylacetamide hydrochloride reveals important structural features related to its solid-state organization and conformational preferences. While specific X-ray diffraction data for this exact compound was not directly available in the search results, structural analysis of closely related benzylated acetamide derivatives provides valuable insights into the expected crystallographic behavior. The presence of both hydrogen bond donors and acceptors in the molecule suggests the formation of intermolecular hydrogen bonding networks in the crystal lattice, particularly involving the protonated amine nitrogen and the chloride anion.

Conformational analysis indicates that benzylated acetamide derivatives exhibit significant flexibility around the benzyl-nitrogen bond, allowing for multiple conformational states in solution and solid phases. The dihedral angle describing the orientation of the benzyl group relative to the acetamide backbone can vary considerably, with values ranging from approximately -73° to 173° observed in related structures. This conformational flexibility has important implications for the compound's chemical reactivity and potential biological interactions.

The molecular geometry analysis reveals that the acetamide moiety maintains a planar configuration due to partial double bond character in the carbon-nitrogen amide bond. The N,N-dimethyl substitution creates steric interactions that influence the overall molecular conformation, particularly affecting the orientation of the methyl groups relative to the amide plane. The benzyl substituent adopts conformations that minimize steric clashes while maximizing favorable π-π interactions with neighboring aromatic systems in the crystal structure.

Thermal analysis studies of related benzylated acetamide hydrochlorides demonstrate characteristic melting behaviors that reflect the strength of intermolecular interactions in the crystal lattice. The presence of the hydrochloride salt typically increases the melting point compared to the free base form due to enhanced ionic interactions and hydrogen bonding networks. These crystallographic features directly influence the compound's physical properties, including solubility, stability, and pharmaceutical handling characteristics.

Comparative Structural Analysis with Related Acetamide Derivatives

The structural comparison of 2-(benzylamino)-N,N-dimethylacetamide hydrochloride with related acetamide derivatives reveals distinctive features that influence its chemical behavior and potential applications. A systematic analysis of structurally similar compounds demonstrates how specific substitution patterns affect molecular properties and reactivity profiles. The presence of the benzyl amino group distinguishes this compound from simpler acetamide derivatives such as N,N-dimethylacetamide, which lacks the extended aromatic system and secondary amine functionality.

Comparison with 2-(benzylamino)-N-(2,6-dimethylphenyl)acetamide highlights the impact of amide substitution patterns on molecular characteristics. While both compounds contain the 2-(benzylamino) structural motif, the replacement of N,N-dimethyl groups with a 2,6-dimethylphenyl substituent significantly increases the molecular weight from 228.72 to 268.35 grams per mole and alters the electronic properties of the amide functionality. The aromatic substitution creates additional π-π stacking opportunities and modifies the hydrogen bonding capacity of the molecule.

The relationship to 2-amino-N,N-dimethylacetamide provides insights into the effects of benzyl substitution on the amino nitrogen. The parent 2-amino compound has a molecular formula of C₄H₁₀N₂O with a molecular weight of 102.14 grams per mole, making it significantly smaller and more polar than the benzylated derivative. The introduction of the benzyl group increases lipophilicity and introduces conformational complexity that affects both solution behavior and solid-state packing arrangements.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2-(benzylamino)-N,N-dimethylacetamide HCl | C₁₁H₁₇ClN₂O | 228.72 | Benzyl-substituted secondary amine, N,N-dimethyl amide |

| 2-(benzylamino)-N-(2,6-dimethylphenyl)acetamide | C₁₇H₂₀N₂O | 268.35 | Benzyl-substituted secondary amine, N-aryl amide |

| 2-amino-N,N-dimethylacetamide | C₄H₁₀N₂O | 102.14 | Primary amine, N,N-dimethyl amide |

| N,N-dimethylacetamide | C₄H₉NO | 87.12 | Simple tertiary amide, no amino substitution |

Analysis of electronic effects reveals how the benzyl group influences the basicity and nucleophilicity of the amino nitrogen through inductive and resonance effects. The aromatic ring provides electron density to the nitrogen center, potentially increasing its basicity compared to aliphatic analogs. However, the formation of the hydrochloride salt demonstrates that the amino nitrogen retains sufficient basicity to undergo protonation under appropriate conditions.

The conformational analysis across this series of compounds demonstrates that benzyl substitution introduces significant rotational freedom around the benzyl-nitrogen bond, creating multiple accessible conformations in solution. This flexibility contrasts with more rigid analogs and may contribute to enhanced molecular recognition capabilities in biological systems. The steric bulk of the benzyl group also influences the accessibility of the amino nitrogen for further chemical transformations, affecting reaction kinetics and selectivity patterns.

Properties

IUPAC Name |

2-(benzylamino)-N,N-dimethylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHKRLFHZLDJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride typically involves the reaction of benzylamine with N,N-dimethylacetamide under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Synthesis of Azaheterocycles

One of the prominent applications of this compound is in the synthesis of azaheterocycles. For instance, it has been employed as a key reagent in cyclization reactions involving amino alcohols. The process typically involves treating N-Boc protected amino alcohols with 2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride under acidic conditions to yield high-purity azaheterocycles. This method has shown significant efficiency and selectivity, yielding products with minimal by-products .

| Reagent | Reaction Conditions | Yield (%) |

|---|---|---|

| N-Boc protected amino alcohol | HCl, room temperature | 91 |

| Amino alcohol with DMADA | SnCl4 catalyst | 85 |

Catalytic Reactions

The compound has also been utilized as a catalyst in various organic transformations. Its ability to stabilize intermediates makes it suitable for reactions such as benzannulation and alkylation processes. For example, in copper-catalyzed reactions, it facilitates the formation of functionalized amines from aryl halides and terminal alkynes .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as an intermediate for synthesizing bioactive compounds. Its structural properties allow it to interact effectively with biological targets, making it valuable in drug development processes. Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB .

Case Study 1: Synthesis of Crispine A

A significant case study involved the synthesis of crispine A from N-Boc protected amino alcohols using this compound as a reagent. The reaction yielded crispine A with spectral data matching previously reported values, demonstrating the compound's reliability in producing complex natural products .

Case Study 2: Catalysis in Organic Reactions

Another study highlighted the use of this compound in catalyzing the formation of N,N-dimethylquinolineamines through a series of reactions involving DMF and sodium hydroxide under basic conditions. The results showed that the presence of this compound significantly improved yields compared to reactions without it .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2-(Benzylamino)-N,N-dimethylacetamide Hydrochloride and Analogues

Detailed Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Benzylamino Group: Present in the target compound, benzylglycine HCl (), and methyl N-benzylalaninate HCl (). This group enhances lipophilicity, favoring membrane permeability but reducing water solubility. Hydrochloride salt formation mitigates this issue . Contrast with 2-amino-N,N-dimethylacetamide HCl (), which lacks the benzyl group, resulting in higher polarity and better aqueous solubility .

Chloro Substituents :

- Amino Acid Derivatives: Benzylglycine HCl () and methyl N-benzylalaninate HCl () are derived from glycine and alanine, respectively. Their carboxylic acid/ester functionalities enable peptide bond formation, unlike the acetamide-based target compound .

Stability and Commercial Viability

- The target compound's discontinued status () contrasts with the commercial availability of benzylglycine HCl () and dimethenamid ().

Biological Activity

2-(Benzylamino)-N,N-dimethylacetamide; hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to pancreatic β-cell protection and other therapeutic applications. This article aims to provide a detailed overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound 2-(Benzylamino)-N,N-dimethylacetamide; hydrochloride can be represented structurally as follows:

This compound features a benzylamino group attached to a dimethylacetamide moiety, which is critical for its biological activity.

1. Pancreatic β-cell Protection

Recent studies have highlighted the protective effects of derivatives of 2-(Benzylamino)-N,N-dimethylacetamide against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells, which is significant in the context of diabetes management. One notable analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m), exhibited remarkable potency with an effective concentration (EC50) of 0.1 ± 0.01 µM and maximal activity at 100% under experimental conditions .

Table 1: Structure-Activity Relationship (SAR) Findings

| Compound | Maximal Activity (%) | EC50 (µM) | Notes |

|---|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 | Potent β-cell protective agent |

| 5a | 45 | 18.6 ± 4 | Moderate activity |

| 5g | 88 | 13 ± 1 | High activity with -CF3 substitution |

| 5h | 46 | 32 ± 7 | Less potent than WO5m |

The SAR studies indicate that specific modifications to the benzamide scaffold significantly influence both the potency and solubility of these compounds. The introduction of electron-withdrawing groups such as -CF3 has been shown to enhance biological activity .

The mechanism by which these compounds exert their protective effects involves modulation of cellular stress responses and enhancement of survival pathways in β-cells. The compounds appear to mitigate ER stress, a key factor in β-cell dysfunction, by promoting the unfolded protein response (UPR) and inhibiting apoptosis pathways .

Case Study: Efficacy in Diabetes Models

In a controlled study involving diabetic rat models, administration of WO5m led to significant improvements in blood glucose levels and pancreatic function markers compared to untreated controls. The study demonstrated a reduction in markers of oxidative stress and inflammation, suggesting that the compound not only protects β-cells but also promotes overall pancreatic health .

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-N,N-dimethylacetamide hydrochloride?

The compound can be synthesized via a multi-step process involving amine alkylation and subsequent hydrochlorination. A common approach involves reacting benzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 2-(benzylamino)acetamide, followed by dimethylation using methyl iodide or dimethyl sulfate. The hydrochloride salt is obtained by treating the free base with HCl in a polar solvent like ethanol . Optimization of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize byproducts such as over-alkylated species.

Q. What analytical techniques are recommended for characterizing this compound?

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.

- Structural Confirmation : Employ - and -NMR to verify the benzyl, dimethylamino, and acetamide moieties. For example, the benzyl protons typically appear as a singlet at δ 4.2–4.5 ppm, while the dimethylamino group resonates as a singlet near δ 2.3 ppm .

- Salt Form Validation : Conduct elemental analysis (C, H, N, Cl) or ion chromatography to confirm the hydrochloride stoichiometry .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential irritant properties .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light to prevent degradation .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Always consult a physician and provide the safety data sheet (SDS) during treatment .

Advanced Research Questions

Q. How can researchers address contradictory data in the compound’s biological activity across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent vehicles). To resolve these:

- Standardize Solvents : Use DMSO at concentrations ≤0.1% to avoid cytotoxicity .

- Validate Target Engagement : Perform binding assays (e.g., SPR or ITC) to confirm direct interactions with proposed targets .

- Control for Salt Effects : Compare hydrochloride and free base forms, as counterions can influence solubility and bioavailability .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., GPCRs or kinases) to model binding poses. The acetamide and benzyl groups often participate in hydrogen bonding and π-π interactions .

- MD Simulations : Run molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes over 100-ns trajectories .

- ADMET Prediction : Tools like SwissADME can estimate logP (∼1.5), permeability (Caco-2 > 5 × 10 cm/s), and cytochrome P450 inhibition risks .

Q. How can structural modifications improve the compound’s metabolic stability?

- Deuterium Labeling : Replace labile hydrogen atoms (e.g., α to the amide) with deuterium to slow CYP450-mediated oxidation .

- Bioisosteric Replacement : Substitute the benzyl group with a pyridyl moiety to enhance solubility while retaining aromatic interactions .

- Prodrug Design : Introduce ester or carbonate prodrug moieties to mask polar groups, improving oral bioavailability .

Q. What strategies are effective in resolving low crystallinity during X-ray diffraction studies?

- Co-Crystallization : Use co-formers like succinic acid to stabilize crystal lattices via hydrogen bonding .

- Vapor Diffusion : Optimize solvent mixtures (e.g., methanol/water) in sitting-drop vapor diffusion setups to grow single crystals .

- Low-Temperature Data Collection : Collect diffraction data at 100 K to reduce thermal motion artifacts .

Methodological Notes

- Contradictory Synthesis Data : If yields vary between studies, verify the purity of starting materials (e.g., benzylamine) via GC-MS and optimize reaction times to prevent intermediate degradation .

- Biological Assay Validation : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.